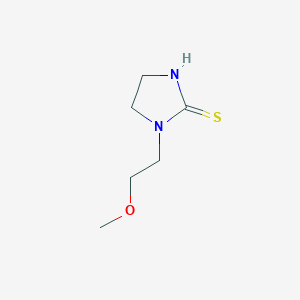

1-(2-Methoxyethyl)imidazolidine-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methoxyethyl)imidazolidine-2-thione is a cyclic thiourea derivative characterized by a methoxyethyl substituent (-CH2CH2OCH3) attached to the imidazolidine-2-thione core. This compound belongs to a broader class of imidazolidine-2-thiones, which are pharmacologically and industrially significant due to their diverse reactivity and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)imidazolidine-2-thione can be synthesized through the reaction of 1-(2-methoxyethyl)urea with carbon disulfide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)imidazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones under controlled conditions.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted imidazolidine-2-thione derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)imidazolidine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)imidazolidine-2-thione involves its interaction with thiol groups in enzymes and proteins. The sulfur atom in the compound can form covalent bonds with the thiol groups, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the study of enzymes involved in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The substituent on the imidazolidine-2-thione core critically influences physicochemical properties. Key comparisons include:

Table 1: Comparative Physicochemical Data

Key Observations :

- Molecular Weight : Larger substituents (e.g., diphenyl, trifluoromethylphenyl) increase molecular weight, affecting solubility and pharmacokinetics .

Research Findings and Trends

Computational Insights

Semi-empirical simulations (AM1 method) predict that substituent steric and electronic properties dictate reaction outcomes. For example:

- Mono-acylation: Electron-deficient acyl chlorides favor mono-acylation of imidazolidine-2-thione, while bulky substituents hinder di-acylation .

- Drug-Likeness : Acylated derivatives exhibit favorable logP (2–4) and polar surface area (<140 Ų), aligning with Lipinski’s rules for oral bioavailability .

Stability and Degradation

Properties

CAS No. |

184372-99-4 |

|---|---|

Molecular Formula |

C6H12N2OS |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

1-(2-methoxyethyl)imidazolidine-2-thione |

InChI |

InChI=1S/C6H12N2OS/c1-9-5-4-8-3-2-7-6(8)10/h2-5H2,1H3,(H,7,10) |

InChI Key |

VNKWRNAWGHECCF-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1CCNC1=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.